The primary source of avermectin B1 is the soil bacterium Streptomyces avermitilis. This organism is capable of producing various secondary metabolites, including avermectins, which are synthesized through complex biosynthetic pathways involving polyketide synthases. The production can be influenced by factors such as the composition of the growth medium, fermentation conditions (temperature, pH), and duration of fermentation .
Avermectin B1 belongs to the class of compounds known as macrolides, characterized by a large lactone ring. It is classified under the broader category of antiparasitic agents and insecticides due to its efficacy against a wide range of nematodes and arthropods. The structural modifications at specific positions on the macrolide ring differentiate it from related compounds like milbemycins .
The synthesis of avermectin B1 involves fermentation processes utilizing Streptomyces avermitilis. Various methods have been developed to enhance production yields, including optimizing growth media and fermentation conditions.
Avermectin B1 has a complex molecular structure characterized by a large macrocyclic lactone ring with multiple hydroxyl groups and sugar moieties attached. The structural formula can be represented as follows:
These structures feature a distinct bisoleandrosyloxy group at position 13 on the macrolide ring, contributing to their biological activity .
The molecular weight of avermectin B1a is approximately 625.6 g/mol, while that of avermectin B1b is slightly less due to differences in their side chains. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm structural integrity during synthesis .
Avermectin B1 can undergo various chemical reactions that modify its structure for enhanced efficacy or altered properties. Key reactions include:
For instance, a typical synthesis pathway for derivatives involves:
The mechanism by which avermectin B1 exerts its biological effects primarily involves interference with neurotransmission in parasites. It binds selectively to glutamate-gated chloride channels in nematodes and arthropods, leading to increased permeability to chloride ions.
This binding results in hyperpolarization of the neuronal membrane, paralysis, and ultimately death of the parasite. The selectivity for these channels over mammalian channels accounts for its safety profile in veterinary applications .
Avermectin B1 has significant applications in both agriculture and medicine:
Additionally, ongoing research explores its potential in developing new derivatives with improved efficacy or reduced toxicity profiles .
The discovery of avermectin B1 traces to a single soil actinomycete strain isolated in 1978 from Kawana, Ito City, Shizuoka Prefecture, Japan. Researchers at the Kitasato Institute collected the sample and identified a novel Streptomyces species capable of producing potent anthelmintic compounds. Initial taxonomic designation as Streptomyces avermitilis (literally "worm-killing Streptomyces") reflected its parasiticidal activity [1] [2]. The strain was sent to Merck Research Laboratories, where fermentation broths demonstrated remarkable efficacy against Nematospiroides dubius in murine models without significant toxicity. In 2002, phylogenetic analysis led Yoko Takahashi et al. to propose reclassification as Streptomyces avermectinius, though this remains taxonomically debated [1] [6]. Genomic sequencing later revealed a 9.03 Mb chromosome with unusual stability features, including minimal terminal inverted repeats (49 bp) and asymmetric subtelomeric regions [8].
Table 1: Key Characteristics of Avermectin-Producing Actinomycete
Property | Classification/Value | Source |
---|---|---|
Original Species Name | Streptomyces avermitilis | Kitasato Institute (1978) |
Proposed Revised Name | Streptomyces avermectinius | Takahashi et al. (2002) |
Genome Size | 9.03 Mb | Ōmura et al. (2001) |
Critical Secondary Metabolites | Avermectins, Oligomycins, Filipins | Ikeda et al. (2003) |
The 2015 Nobel Prize in Physiology or Medicine was jointly awarded to William C. Campbell and Satoshi Ōmura for discovering avermectin derivatives, acknowledging their "radical reduction" of river blindness (onchocerciasis) and lymphatic filariasis burdens [6]. Ōmura's expertise in microbial isolation at Kitasato Institute enabled the identification of the bioactive strain MA-4680 (NRRL 8165), while Campbell's team at Merck developed purification protocols and recognized the compounds' therapeutic potential. The Nobel Committee emphasized how ivermectin (a semisynthetic derivative of avermectin B1) transformed global parasitic disease control, particularly through mass drug administration programs that protected over 250 million people annually from disfiguring and disabling infections [6] [9]. This marked the first Nobel awarded for a soil microbe-derived antiparasitic agent.
Initial fermentation yielded eight naturally occurring avermectins, categorized into four major (A1a, A2a, B1a, B2a) and four minor components (A1b, A2b, B1b, B2b). Among these, avermectin B1 (a blend of B1a and B1b) demonstrated optimal anthelmintic activity and became the precursor for chemical optimization [1] [3]. Hydrogenation at the C22-C23 double bond produced ivermectin (22,23-dihydroavermectin B1), which exhibited enhanced safety and efficacy. This structural modification launched a generation of semisynthetic derivatives:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8